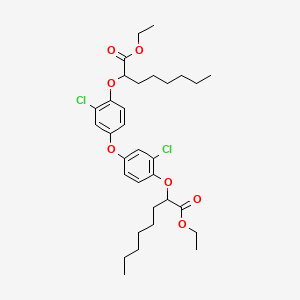
Diethyl 2,2'-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate is a complex organic compound with the molecular formula C32H44Cl2O7. This compound is characterized by its multiple aromatic and aliphatic ester groups, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate typically involves the reaction of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate with paraformaldehyde under argon atmosphere . The reaction is carried out at room temperature for about 50 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
Uniqueness
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate stands out due to its unique combination of aromatic and aliphatic ester groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
63538-26-1 |
|---|---|
Molecular Formula |
C32H44Cl2O7 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-[3-chloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H44Cl2O7/c1-5-9-11-13-15-29(31(35)37-7-3)40-27-19-17-23(21-25(27)33)39-24-18-20-28(26(34)22-24)41-30(32(36)38-8-4)16-14-12-10-6-2/h17-22,29-30H,5-16H2,1-4H3 |
InChI Key |
LWCSVPCEPIMFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1)OC2=CC(=C(C=C2)OC(CCCCCC)C(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


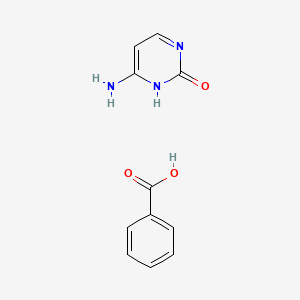
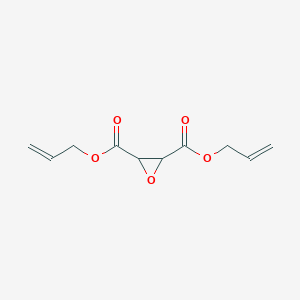
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
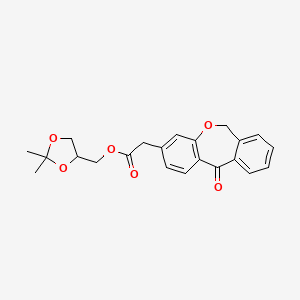


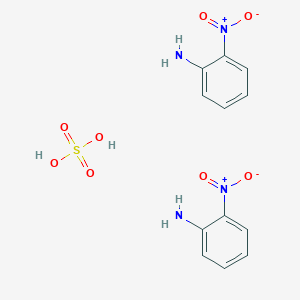

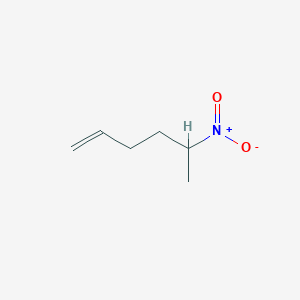
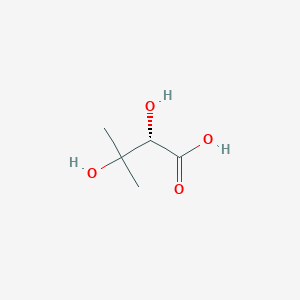
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
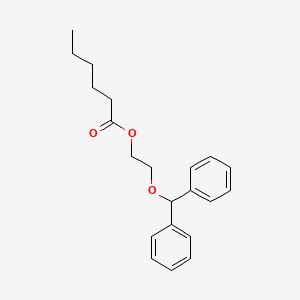
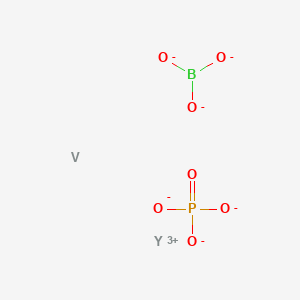
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
